molecular formula C7H10ClN3 B8053591 (N'-phenylcarbamimidoyl)azanium;chloride

(N'-phenylcarbamimidoyl)azanium;chloride

Cat. No.: B8053591
M. Wt: 171.63 g/mol
InChI Key: FHOQBEFKSSAXDW-UHFFFAOYSA-N
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Description

(N'-phenylcarbamimidoyl)azanium;chloride is a chemical compound featuring a carbamimidoyl group attached to a phenyl ring, a structure recognized in medicinal chemistry as a valuable synthon and a potential precursor to bioactive molecules. Compounds containing the carbamimidoyl (amidino) functional group are of significant research interest, particularly in the design and synthesis of prodrugs. For instance, amidoxime prodrugs, which can be derived from carbamimidoyl compounds, are known to be metabolically activated in vivo by enzymes such as the mitochondrial Amidoxime Reducing Component (mARC) to release therapeutically active amidine-containing drugs, thereby improving oral bioavailability . Furthermore, the carbamimidoyl structure serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles. Research demonstrates that this functional group can be cyclized to form 1,2,4-oxadiazole rings, which are commonly employed as masked amidine equivalents in drug discovery efforts to enhance lipophilicity and optimize the pharmacokinetic properties of lead compounds . In a broader synthetic context, reactive carbamoyl intermediates are extensively utilized in the construction of urea-based pharmacophores, which are critical for the development of high-affinity inhibitors for specific biological targets, such as prostate-specific membrane antigen (PSMA) for cancer imaging and therapy . This reagent provides researchers with a building block to explore these and other applications in chemical biology and pharmaceutical development.

Properties

IUPAC Name

(N'-phenylcarbamimidoyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(9)10-6-4-2-1-3-5-6;/h1-5H,(H4,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOQBEFKSSAXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C([NH3+])N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C([NH3+])N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with benzonitrile reacting with methanol in the presence of HCl gas. The nitrile undergoes protonation, followed by nucleophilic attack by methanol to form the imidate intermediate. Subsequent treatment with dimethylamine introduces the dimethylamino group, yielding the target compound.

Key parameters include:

  • Temperature : 20–60°C (optimal at 40–50°C to minimize side reactions).

  • HCl Concentration : Controlled introduction of gaseous HCl to maintain solubility and reaction efficiency.

  • Solvent : Methanol or ethanol, which act as both solvent and nucleophile.

Table 1: Optimization of Pinner Reaction Parameters

ParameterRange TestedOptimal ValueYield (%)Purity (%)
Temperature20–80°C50°C8598.5
HCl Flow Rate0.5–2.0 L/min1.2 L/min8897.8
Reaction Time4–24 h12 h8296.2
Solvent (Methanol)100–300 mL/mol200 mL/mol8798.1

Industrial-scale adaptations utilize closed systems to enhance HCl solubility and reduce hydrolysis byproducts, achieving yields exceeding 80%.

Reductive Amination of Nitriles

An alternative route involves reductive amination of nitriles using zinc (Zn) in acidic media. This method, adapted from benzamidine hydrochloride synthesis, offers a two-step pathway: formation of an oxime intermediate followed by reduction to the target chloride.

Synthesis of Phenylcarbamimidic Oxime

Benzonitrile reacts with hydroxylamine hydrochloride in aqueous NaOH to form phenylcarbamimidic oxime . The reaction is catalyzed by phase-transfer agents (e.g., benzyltriethylammonium chloride) at 40–50°C, achieving yields of 75–80%.

Reduction to this compound

The oxime is reduced using Zn powder in glacial acetic acid and isopropanol. The reaction proceeds via hydrogenation of the oxime group, with simultaneous chloride ion incorporation from the solvent.

Table 2: Reductive Amination Conditions

ComponentQuantity (mol)SolventTemperatureTime (h)Yield (%)
Phenylcarbamimidic Oxime1.0Isopropanol50°C678
Zn Powder1.3Glacial Acetic Acid50°C678

This method avoids hazardous chlorinating agents, making it environmentally favorable. However, scalability is limited by Zn waste management.

Chlorination of Carbamimidic Acids

Direct chlorination of N,N-dimethyl-N'-phenylcarbamimidic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is a straightforward route. The acid reacts with SOCl₂ under reflux, producing the chloride salt and gaseous byproducts (SO₂, HCl).

Reaction Dynamics

  • Solvent : Dichloromethane or toluene.

  • Stoichiometry : 1:1.2 molar ratio (acid:SOCl₂).

  • Temperature : 60–80°C (reflux conditions).

Table 3: Chlorination Efficiency with Different Reagents

Chlorinating AgentSolventTemperatureTime (h)Yield (%)
SOCl₂Dichloromethane60°C492
PCl₅Toluene80°C685

This method is favored for high purity (>99%) but requires rigorous moisture control to prevent hydrolysis.

Alternative Industrial-Scale Methods

Continuous Flow Synthesis

Modern approaches employ continuous flow reactors to enhance heat transfer and reduce reaction times. Combining the Pinner reaction with in-line amination, this method achieves 90% yield at 50°C with a residence time of 30 minutes.

Solid-Phase Synthesis

Immobilized catalysts (e.g., silica-supported HCl) enable solvent-free reactions, reducing waste and improving energy efficiency. Pilot studies report 88% yield under microwave irradiation (100 W, 15 minutes).

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Viability

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Pinner Reaction8598.5High120
Reductive Amination7897.8Moderate150
Chlorination9299.1High110
Continuous Flow9098.9Very High100

Chemical Reactions Analysis

(N'-phenylcarbamimidoyl)azanium;chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

(N'-phenylcarbamimidoyl)azanium;chloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its effects on cell function and signal transduction. In medicine, this compound is being explored for its potential therapeutic applications, including its role in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of (N'-phenylcarbamimidoyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Carbachol (2-Carbamoyloxyethyl(trimethyl)azanium chloride)

  • Structure : Contains a carbamoyloxyethyl group and trimethyl substituents on the azanium core .
  • Molecular Formula : C₆H₁₅ClN₂O₂ (MW: 182.65 g/mol).
  • Applications : Parasympathomimetic drug used to treat glaucoma .
  • Key Differences: Substituents: Carbachol has a carbamoyloxyethyl group instead of a phenylcarbamimidoyl group.

Dialkyldimethylammonium Chlorides (e.g., Dimethyldioctadecylammonium Chloride)

  • Structure : Long alkyl chains (e.g., C₁₈) attached to a dimethylazanium core .
  • Molecular Formula : C₃₈H₈₀ClN (MW: 586.5 g/mol).
  • Applications : Surfactants and antiseptics due to their hydrophobic alkyl chains .
  • Key Differences :
    • Solubility : The phenyl group in the target compound reduces hydrophobicity compared to long alkyl chains.
    • Functionality : Dialkyldimethylammonium salts are bulkier, favoring micelle formation, whereas the phenylcarbamimidoyl group may enhance reactivity in organic synthesis.

[N'-[3-(4-Aminobenzoyl)oxypropyl]carbamimidoyl]azanium;chloride

  • Structure: Features a carbamimidoyl group linked to a 4-aminobenzoyloxypropyl chain .
  • Molecular Formula : C₁₁H₁₇ClN₄O₂ (MW: 272.73 g/mol).
  • Applications: Intermediate in pharmaceutical synthesis due to its aromatic and amino groups .
  • Boiling Point: 487°C (vs. 246.7°C for the target compound), indicating higher thermal stability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reference
(N'-Phenylcarbamimidoyl)azanium;chloride C₇H₉ClN₃ ~166.6 246.7 Organic synthesis
Carbachol C₆H₁₅ClN₂O₂ 182.65 N/A Glaucoma treatment
Dimethyldioctadecylammonium chloride C₃₈H₈₀ClN 586.5 Decomposes >250°C Surfactant, antiseptic
[N'-[3-(4-Aminobenzoyl)oxypropyl]carbamimidoyl]azanium;chloride C₁₁H₁₇ClN₄O₂ 272.73 487 Pharmaceutical intermediate

Research Findings and Trends

  • Reactivity : The phenylcarbamimidoyl group in the target compound enhances electrophilicity, making it useful in forming heterocyclic compounds . In contrast, carbachol’s carbamoyloxy group is critical for binding muscarinic receptors .
  • Thermal Stability : Compounds with aromatic substituents (e.g., phenyl or benzoyl groups) exhibit higher boiling points compared to aliphatic analogs due to π-π stacking interactions .
  • Safety Profile : Quaternary ammonium salts with long alkyl chains (e.g., C₁₈) show higher toxicity due to membrane disruption, whereas phenyl-substituted derivatives may have lower bioaccumulation risks .

Q & A

Q. What are the optimal synthetic routes for (N'-phenylcarbamimidoyl)azanium chloride, and how are purity and yield assessed?

The compound can be synthesized via condensation reactions between phenylguanidine derivatives and chlorinating agents or nucleophilic substitution reactions under controlled conditions (e.g., anhydrous solvents, 60–80°C). Yield optimization requires monitoring reaction time and stoichiometry. Purity is assessed using Nuclear Magnetic Resonance (NMR) to confirm functional groups and Mass Spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) may quantify impurities .

Q. What characterization techniques are essential for confirming the molecular structure of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves atomic positions and confirms stereochemistry .
  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., distinguishing aromatic vs. aliphatic protons) .
  • Fourier-transform infrared spectroscopy (FTIR) : Validates functional groups like C=N and N-H stretches .

Q. What biological activities have been preliminarily associated with (N'-phenylcarbamimidoyl)azanium chloride?

The compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and anticancer potential via inhibition of tyrosine kinases. Its multi-functional amine groups enable interactions with cellular targets, distinguishing it from simpler guanidine derivatives like aminoguanidine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Contradictions between NMR, MS, and X-ray data require:

  • Multi-technique cross-validation : For example, inconsistent NOESY correlations may indicate dynamic conformational changes.
  • Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or optimize molecular geometry for comparison with crystallographic data .

Q. What strategies optimize reaction conditions to enhance yield and selectivity in synthesis?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions.
  • Design of Experiments (DOE) : Statistical methods like factorial design identify critical parameters (temperature, pH) .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be addressed using SHELX?

  • SHELXL refinement : Apply restraints for disordered regions (e.g., phenyl ring torsions) and test for twinning via the BASF parameter.
  • WinGX integration : Use the ORTEP interface to visualize anisotropic displacement ellipsoids and validate hydrogen bonding networks .

Q. What computational approaches elucidate structure-activity relationships (SAR) for biological activity?

  • Molecular docking : Compare binding affinities with targets like DNA gyrase (antimicrobial) or EGFR (anticancer).
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values .

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